molecular formula C9H12O2 B14875262 2-(1-Hydroxyethyl)-4-methylphenol

2-(1-Hydroxyethyl)-4-methylphenol

Cat. No.: B14875262
M. Wt: 152.19 g/mol
InChI Key: MJAVRHJREGOAGY-UHFFFAOYSA-N
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Description

2-(1-Hydroxyethyl)-4-methylphenol is a phenolic derivative featuring a hydroxyl group at the 2-position of the benzene ring, modified by a hydroxyethyl (-CH(OH)CH₃) substituent, and a methyl group at the 4-position. Phenolic compounds with similar substituents are often utilized as antioxidants, intermediates in organic synthesis, or bioactive agents .

Properties

Molecular Formula

C9H12O2

Molecular Weight

152.19 g/mol

IUPAC Name

2-(1-hydroxyethyl)-4-methylphenol

InChI

InChI=1S/C9H12O2/c1-6-3-4-9(11)8(5-6)7(2)10/h3-5,7,10-11H,1-2H3

InChI Key

MJAVRHJREGOAGY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)O)C(C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Hydroxyethyl)-4-methylphenol can be achieved through several methods. One common approach involves the alkylation of 4-methylphenol (p-cresol) with ethylene oxide under basic conditions. The reaction typically proceeds as follows:

    Starting Material: 4-methylphenol (p-cresol)

    Reagent: Ethylene oxide

    Catalyst: Sodium hydroxide (NaOH)

    Reaction Conditions: The reaction is carried out at elevated temperatures (around 100-150°C) and under pressure to facilitate the alkylation process.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions helps achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(1-Hydroxyethyl)-4-methylphenol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in the presence of a base or acid catalyst.

Major Products Formed

    Oxidation: Formation of 2-(1-oxoethyl)-4-methylphenol.

    Reduction: Formation of 2-(1-hydroxyethyl)-4-methylcyclohexanol.

    Substitution: Formation of 2-(1-alkoxyethyl)-4-methylphenol or 2-(1-acetoxyethyl)-4-methylphenol.

Scientific Research Applications

2-(1-Hydroxyethyl)-4-methylphenol has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects in treating certain diseases.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(1-Hydroxyethyl)-4-methylphenol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound may act as an antioxidant by scavenging free radicals and preventing oxidative damage.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compound Melting Point (°C) Water Solubility Key Substituents Applications Safety Profile
2-(1-Adamantyl)-4-methylphenol 128–130 7.8 × 10⁻³ g/L (25°C) Bulky adamantyl group Pharmaceutical intermediate Irritant (Hazard Code: Xi)
2-(5-Isoxazolyl)-4-methylphenol 175–177 Not reported Isoxazole heterocycle Heterocyclic building block Irritant (Hazard Code: Xi)
2-((1S)-1-Amino-2-methylpropyl)-4-methylphenol Not reported Not reported Chiral aminoalkyl chain Potential bioactive molecule Not specified
2-(3,5-di-tert-butyl-4-hydroxybenzyl)-4-methylphenol Not reported Not reported Bulky tert-butyl groups Antioxidant in polymers (e.g., tires) Not specified
4-Propylphenol Not reported Not reported Linear alkyl chain Industrial intermediate Not specified

Key Observations:

Substituent Effects on Physical Properties: Bulky substituents (e.g., adamantyl in ) reduce water solubility due to increased hydrophobicity. In contrast, polar groups like hydroxyethyl (hypothetical for the target compound) may enhance solubility compared to adamantyl but remain lower than fully hydrophilic phenols. Higher melting points in heterocyclic derivatives (e.g., 175–177°C for isoxazole in ) suggest stronger intermolecular forces compared to alkyl-substituted phenols.

Functional Group Influence on Applications: Adamantyl and tert-butyl groups () are associated with pharmaceutical intermediates and antioxidants, respectively, due to steric protection of the phenolic -OH group, enhancing stability.

Safety Trends: Phenols with bulky substituents (e.g., ) are classified as irritants (Risk Code: Xi), likely due to residual reactivity of the hydroxyl group.

Hypothetical Analysis of 2-(1-Hydroxyethyl)-4-methylphenol

Based on structural analogs:

  • Melting Point: Likely intermediate (e.g., 100–150°C), between alkylphenols and heterocyclic derivatives.
  • Applications: Potential use as an antioxidant (similar to ) or pharmaceutical intermediate (similar to ), depending on substituent reactivity.
  • Safety: Likely irritant (Xi classification), consistent with phenolic analogs .

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